7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and various substituents such as a chlorophenyl group and a methoxybenzyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline core.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, using chlorobenzene derivatives.
Addition of the Methoxybenzyl Group: The methoxybenzyl group can be added through alkylation reactions, using methoxybenzyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitutions, particularly at the chlorophenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, acids, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the carbonyl groups can produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development and medicinal chemistry studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, depending on its biological activity and mechanism of action.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a methoxy group.
7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-hydroxybenzyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxybenzyl group, in particular, may influence its reactivity and interactions with biological targets, differentiating it from similar compounds.
Properties
CAS No. |
892277-60-0 |
---|---|
Molecular Formula |
C27H25ClN4O4 |
Molecular Weight |
504.97 |
IUPAC Name |
7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H25ClN4O4/c1-36-22-9-2-18(3-10-22)17-32-26(34)23-11-4-19(16-24(23)29-27(32)35)25(33)31-14-12-30(13-15-31)21-7-5-20(28)6-8-21/h2-11,16H,12-15,17H2,1H3,(H,29,35) |
InChI Key |
UKSWXUOFEVOOHL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.